molecular formula C24H25N3O5S2 B11240075 6-(6,13,15-trioxo-9-pyridin-3-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)hexanoic acid

6-(6,13,15-trioxo-9-pyridin-3-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)hexanoic acid

Cat. No.: B11240075
M. Wt: 499.6 g/mol
InChI Key: VODJFQRTEAQHSN-UHFFFAOYSA-N
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Description

This compound belongs to a class of pentacyclic heterocycles featuring a fused dithia-diaza backbone, a pyridin-3-yl substituent at position 9, and a hexanoic acid side chain. Its molecular formula is C₂₅H₂₃N₃O₅S₂ (derived from a similar compound in with adjusted chain length), and it is structurally characterized by:

  • A rigid pentacyclic core with sulfur and nitrogen atoms in the 3,7-dithia-5,14-diaza arrangement.
  • A hexanoic acid chain at position 14, enhancing solubility in polar solvents compared to shorter-chain analogs .

The compound’s synthesis likely involves hetero-Diels-Alder reactions between 4-thioxo-2-thiazolidinones and norbornene-based imides, a method validated for related structures ().

Properties

Molecular Formula

C24H25N3O5S2

Molecular Weight

499.6 g/mol

IUPAC Name

6-(6,13,15-trioxo-9-pyridin-3-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)hexanoic acid

InChI

InChI=1S/C24H25N3O5S2/c28-14(29)6-2-1-3-8-27-22(30)17-12-9-13(18(17)23(27)31)19-16(12)15(11-5-4-7-25-10-11)20-21(33-19)26-24(32)34-20/h4-5,7,10,12-13,15-19H,1-3,6,8-9H2,(H,26,32)(H,28,29)

InChI Key

VODJFQRTEAQHSN-UHFFFAOYSA-N

Canonical SMILES

C1C2C3C(C1C4C2C(=O)N(C4=O)CCCCCC(=O)O)SC5=C(C3C6=CN=CC=C6)SC(=O)N5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6,13,15-trioxo-9-pyridin-3-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)hexanoic acid typically involves multi-step organic reactions. The starting materials often include pyridine derivatives and thiol-containing compounds. The synthesis may involve cyclization reactions, oxidation, and functional group transformations under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired quality and quantity of the compound.

Chemical Reactions Analysis

Types of Reactions

6-(6,13,15-trioxo-9-pyridin-3-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)hexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

6-(6,13,15-trioxo-9-pyridin-3-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)hexanoic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.

    Industry: The compound can be used in the development of new materials with unique properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 6-(6,13,15-trioxo-9-pyridin-3-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name / ID Molecular Formula Substituents (Position 9) Carboxylic Acid Chain Key Features
Target Compound C₂₅H₂₃N₃O₅S₂ Pyridin-3-yl Hexanoic acid Pyridine enhances polarity; long chain improves solubility
2-[...]acetic acid () C₂₀H₁₇N₃O₅S₂ Pyridin-3-yl Acetic acid Shorter chain reduces hydrophilicity; MW = 443.5 g/mol
9-(2-Methoxyphenyl)-14-phenyl derivative () C₂₅H₂₁N₃O₅S₂ 2-Methoxyphenyl Phenyl (non-acid) Methoxy group increases lipophilicity; no carboxylic acid
9-(3-Phenoxyphenyl)butanoic acid () C₂₇H₂₄N₂O₆S₂ 3-Phenoxyphenyl Butanoic acid Phenoxy group adds steric bulk; moderate solubility

Key Observations :

  • Chain Length: The hexanoic acid chain in the target compound likely improves aqueous solubility compared to acetic or butanoic acid derivatives, facilitating biological applications .
  • Substituent Effects: Pyridin-3-yl (target) vs. methoxyphenyl () or phenoxyphenyl () alters electronic properties. Pyridine’s nitrogen may enhance binding to metal ions or biological targets via lone-pair interactions.

Biological Activity

The compound 6-(6,13,15-trioxo-9-pyridin-3-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)hexanoic acid is a complex organic molecule with a unique structural configuration that includes multiple functional groups and a polycyclic framework. Its intricate design suggests potential for various biological activities, making it an interesting subject for medicinal chemistry research.

Structural Features

The compound features:

  • Pyridine ring : Contributes to its basicity and potential interactions with biological targets.
  • Dithio and diaza groups : These sulfur and nitrogen atoms may enhance reactivity and biological interactions.
  • Trioxo functionality : Suggests potential for redox reactions and interactions with biomolecules.

Potential Biological Activities

Research into compounds with similar structural motifs indicates a range of biological activities:

Compound Name Structural Features Notable Activities
2-PyridinylbenzimidazoleContains pyridine and benzimidazole ringsAntimicrobial activity
3-Thiophenecarboxylic acidFeatures sulfur and carboxylic acidAnti-inflammatory properties
6-MethylpyridineSimple pyridine derivativeSolvent properties

The biological activity of this compound likely involves:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes.
  • Receptor Binding : It may bind to various receptors, altering cellular signaling pathways.
  • Antioxidant Activity : The trioxo group could facilitate redox reactions that protect cells from oxidative stress.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic synthesis methods:

  • Core Structure Formation : Cyclization reactions to form the pentacyclic structure.
  • Functional Group Introduction : Substitution or addition reactions to introduce necessary functional groups.
  • Final Modifications : Achieving desired stereochemistry and functionalization through careful optimization of reaction conditions.

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